molecular formula C12H11NO6 B12874971 2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole

Cat. No.: B12874971
M. Wt: 265.22 g/mol
InChI Key: NONVJFNAUBUMOY-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole is a complex organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by its unique structure, which includes carboxy(hydroxy)methyl and methoxy-oxoethyl functional groups attached to the benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the compound can be synthesized through a series of reactions including condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic contacts, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxy(hydroxy)methyl)benzo[d]oxazole: Lacks the methoxy-oxoethyl group, resulting in different reactivity and applications.

    6-(2-Methoxy-2-oxoethyl)benzo[d]oxazole:

    Benzo[d]oxazole: The parent compound without any substituents, serving as a simpler model for studying the effects of functionalization.

Uniqueness

The uniqueness of 2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research fields.

Properties

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

2-hydroxy-2-[6-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C12H11NO6/c1-18-9(14)5-6-2-3-7-8(4-6)19-11(13-7)10(15)12(16)17/h2-4,10,15H,5H2,1H3,(H,16,17)

InChI Key

NONVJFNAUBUMOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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